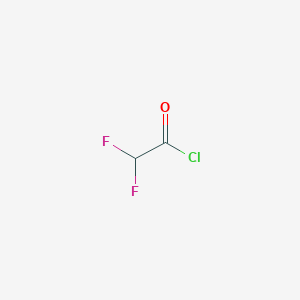

2,2-Difluoroacetyl chloride

Overview

Description

2,2-Difluoroacetyl chloride is a chemical compound that is closely related to various fluorinated acyl chlorides and derivatives. It is part of a broader class of compounds that are used in different chemical syntheses and have unique properties due to the presence of fluorine atoms. Although the provided papers do not directly discuss 2,2-difluoroacetyl chloride, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the behavior of 2,2-difluoroacetyl chloride.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of starting materials such as trifluoroacetic acid and its derivatives. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, indicating the use of hazardous reagents like phosgene in the synthesis of such compounds . Similarly, the synthesis of 2,2-difluoroethanol, a related intermediate, can be achieved through the catalytic hydrogenation of difluoroacetyl chloride, suggesting that 2,2-difluoroacetyl chloride itself can be used as a precursor in synthetic pathways .

Molecular Structure Analysis

The molecular structure of fluorinated acyl chlorides is characterized by the presence of fluorine atoms, which are highly electronegative. This electronegativity affects the reactivity and stability of the compounds. For example, 2,2,2-trifluoroacetimidoyl chlorides are more stable than their nonfluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms . This implies that the molecular structure of 2,2-difluoroacetyl chloride would also confer certain stability due to the presence of two fluorine atoms.

Chemical Reactions Analysis

Fluorinated acyl chlorides participate in various chemical reactions. The derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride, for example, are used for photoaffinity labeling of enzymes and demonstrate unique photolysis behavior compared to other diazoacyl reagents . Trifluoroacetyl chloride is used to characterize organic functional groups by fluorine-19 nuclear magnetic resonance spectrometry, indicating its reactivity with alcohols, phenols, thiols, and amines . These reactions are indicative of the types of chemical transformations that 2,2-difluoroacetyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acyl chlorides are influenced by the fluorine atoms. The strong electronegativity of fluorine imparts unique chemical shifts in ^19F NMR spectrometry, as seen with trifluoroacetyl chloride . The stability of these compounds under various conditions, such as basic and reductive environments, is also notable . The presence of fluorine atoms in 2,2-difluoroacetyl chloride would likely result in similar properties, such as resistance to hydrolysis and distinctive NMR characteristics.

Scientific Research Applications

Synthesis of 2,2-Difluoroethanol : 2,2-Difluoroacetyl chloride is a suitable starting material for the industrialized production of 2,2-difluoroethanol. This process involves catalytic hydrogenation and has advantages such as the use of commercially available reagents, simple reaction conditions, and satisfactory yield (Yan Zong-gang, 2010).

Visible-Light-Driven Direct 2,2-Difluoroacetylation : A study described the use of 2,2-Difluoroacetyl chloride in a visible-light-driven process for the direct 2,2-difluoroacetylation of alkenes and alkynes, resulting in the production of various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).

Vibrational Spectra and Conformational Studies : Research on the infrared and Raman spectra of difluoroacetyl chloride has provided insights into its molecular structure and properties, including conformational stabilities and barriers to internal rotation (Guirgis et al., 1993).

Fluorine-19 Nuclear Magnetic Resonance Spectrometry : Studies have explored the potential of various fluorine reagents, including derivatives of difluoroacetyl chloride, in fluorine-19 nuclear magnetic resonance spectrometry for the identification of functional groups in organic compounds (Sleevi et al., 1979).

Catalytic Applications : The use of 2,2-Difluoroacetyl chloride in catalytic processes, such as the efficient synthesis of various organic compounds, demonstrates its versatility as a reagent in chemical synthesis (Iranpoor & Adibi, 2000).

Trifluoroacetylation of Arenes : A study reported the utility of 2,2-Difluoroacetyl chloride in trifluoroacetylation reactions under Friedel–Crafts conditions, resulting in the synthesis of trifluoromethyl aryl ketones (Keumi et al., 1990).

Safety and Hazards

2,2-Difluoroacetyl chloride is classified as a dangerous substance. It is corrosive and can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Relevant Papers

One relevant paper discusses a method for producing difluoroacetyl chloride . The method includes a chlorination step of bringing a raw material containing at least either a 1-alkoxy-1,1,2,2-tetrafluoroethane or difluoroacetyl chloride into contact with calcium chloride at a reaction enabling temperature . Another paper discusses visible-light-driven direct 2,2-difluoroacetylation using an organic pigment catalyst .

Mechanism of Action

Target of Action

2,2-Difluoroacetyl chloride is a type of acyl chloride compound . Its primary targets are organic compounds with active hydrogen atoms, such as alcohols, amines, and carboxylic acids . These compounds play a crucial role in various biochemical reactions, serving as the building blocks of larger molecules.

Mode of Action

As an acyl chloride, 2,2-Difluoroacetyl chloride is highly reactive and can undergo nucleophilic acyl substitution, condensation, and esterification reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles .

Biochemical Pathways

The exact biochemical pathways affected by 2,2-Difluoroacetyl chloride depend on the specific reaction conditions and the nucleophiles present. It’s commonly used in the synthesis of various organic compounds, including fluorinated derivatives, esters, and amides . These compounds can then participate in various biochemical pathways, potentially affecting processes such as protein synthesis, enzymatic reactions, and cellular signaling.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can significantly influence the action, efficacy, and stability of 2,2-Difluoroacetyl chloride . For instance, it should be stored at low temperatures to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its vapors should be avoided .

properties

IUPAC Name |

2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURKJXZWCPWPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371681 | |

| Record name | 2,2-difluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoroacetyl chloride | |

CAS RN |

381-72-6 | |

| Record name | 2,2-difluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

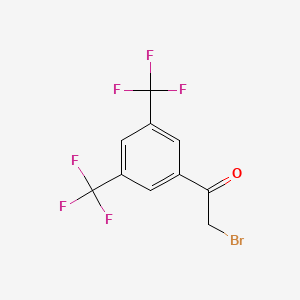

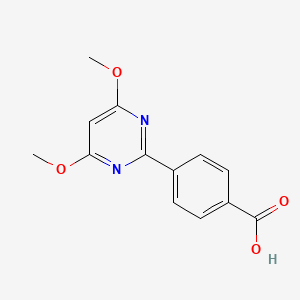

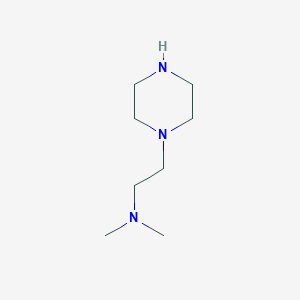

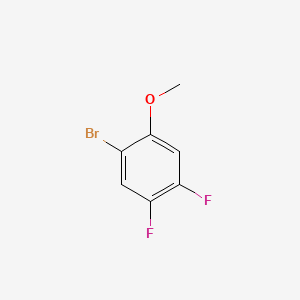

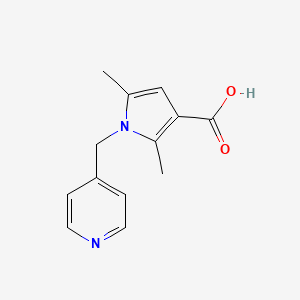

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)